![molecular formula C19H17ClN6O B2422031 N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide CAS No. 902285-08-9](/img/structure/B2422031.png)
N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide is a synthetic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties . The presence of the triazoloquinazoline core structure contributes to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazoline, is synthesized from anthranilic acid . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants .
化学反応の分析
Types of Reactions
N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds with triethylamine as a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide. For instance:
- Mechanism of Action : Compounds with triazolo and quinazoline moieties have been shown to inhibit key enzymes involved in cancer cell proliferation. The presence of the chlorophenyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
- Case Study : A study demonstrated that derivatives of triazoloquinazoline exhibited significant growth inhibition in various cancer cell lines. For example, compounds were tested against SNB-19 and OVCAR-8 cell lines, showing percent growth inhibitions (PGIs) exceeding 85% .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties:
- Acetylcholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter crucial for cognitive function. Inhibition of AChE can lead to increased levels of acetylcholine, which may benefit conditions like Alzheimer's disease .
- Research Findings : In vitro studies indicated that certain derivatives showed promising AChE inhibitory activity, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Data Tables
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Anticancer Activity | Inhibition of cancer cell proliferation | Significant growth inhibition in SNB-19 and OVCAR-8 |
Neuroprotective Effects | Acetylcholinesterase inhibition | Promising AChE inhibitory activity observed |
作用機序
The mechanism of action of N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The compound is known to intercalate with DNA, leading to the inhibition of DNA replication and transcription . This action results in the disruption of cellular processes in microorganisms, contributing to its antimicrobial and antitubercular effects .
類似化合物との比較
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
Uniqueness
N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide is unique due to its specific structural features, such as the presence of the 4-chlorophenyl group and the triazoloquinazoline core. These features contribute to its distinct biological activities and potential therapeutic applications .
生物活性
N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazoloquinazolines, characterized by the presence of a triazole ring fused with a quinazoline structure. Its molecular formula is C19H18ClN5, with a molecular weight of approximately 351.84 g/mol. The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C19H18ClN5 |
Molecular Weight | 351.84 g/mol |
LogP | 4.8735 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Polar Surface Area | 42.783 Ų |
This compound exhibits multiple biological activities primarily through enzyme inhibition and interaction with cellular pathways:
- α-Glucosidase Inhibition : This compound has shown promising results in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro studies indicate that derivatives of quinazolinone-triazole hybrids possess IC50 values ranging from 6.31 to 49.9 µM, significantly lower than the standard drug acarbose (IC50 = 750 µM) .
- Anticancer Activity : Quinazoline derivatives have been reported to exhibit anticancer properties by targeting various cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
- Inhibition Studies : A study found that triazole-acetamide hybrids exhibited strong α-glucosidase inhibitory activity with IC50 values significantly lower than traditional inhibitors . This indicates potential for managing diabetes through carbohydrate metabolism modulation.
- Antitumor Efficacy : Research on quinazoline derivatives revealed that some compounds inhibited epidermal growth factor receptor (EGFR) with IC50 values as low as 0.096 µM against MCF7 cells . This highlights the potential for developing targeted cancer therapies based on this compound class.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinazoline derivatives have shown that modifications in substituents can enhance biological activity. For example, the introduction of methoxy groups at specific positions significantly improved inhibitory potency against α-glucosidase .
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound and related compounds:
特性
IUPAC Name |
N-[2-[[3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O/c1-12(27)21-10-11-22-18-15-4-2-3-5-16(15)26-19(23-18)17(24-25-26)13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,27)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBSLBJDVLWKPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。